
2,4-Di-tert-butylphenyl ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-tert-butylphenyl ethyl carbonate: is an organic compound that belongs to the class of phenyl carbonates. It is characterized by the presence of two tert-butyl groups attached to the phenyl ring and an ethyl carbonate group. This compound is known for its stability and is used in various industrial applications, including as an intermediate in the synthesis of other chemical compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di-tert-butylphenyl ethyl carbonate typically involves the reaction of 2,4-Di-tert-butylphenol with ethyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually involve maintaining the temperature at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and increases the efficiency of the production process. The use of automated systems also helps in maintaining the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Di-tert-butylphenyl ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonate group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Di-tert-butylphenyl ethyl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of 2,4-Di-tert-butylphenyl ethyl carbonate involves its interaction with molecular targets in biological systems. The compound is known to inhibit the activity of certain enzymes, such as monoamine oxidase (MAO), which plays a role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially affecting mood and behavior.
Vergleich Mit ähnlichen Verbindungen
2,4-Di-tert-butylphenol: This compound is similar in structure but lacks the ethyl carbonate group.
4,4’-Di-tert-butylbiphenyl: Another related compound with two phenyl rings and tert-butyl groups.
Uniqueness: 2,4-Di-tert-butylphenyl ethyl carbonate is unique due to the presence of both tert-butyl groups and the ethyl carbonate group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in various chemical syntheses and industrial applications.
Eigenschaften
Molekularformel |
C17H26O3 |
|---|---|
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(2,4-ditert-butylphenyl) ethyl carbonate |
InChI |
InChI=1S/C17H26O3/c1-8-19-15(18)20-14-10-9-12(16(2,3)4)11-13(14)17(5,6)7/h9-11H,8H2,1-7H3 |
InChI-Schlüssel |
HHQRFKZQMJBWSG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


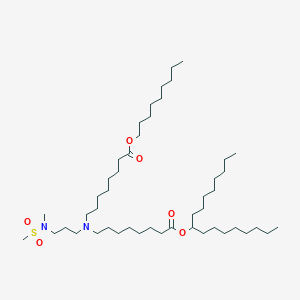
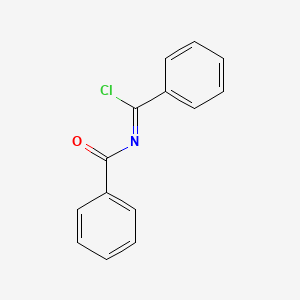





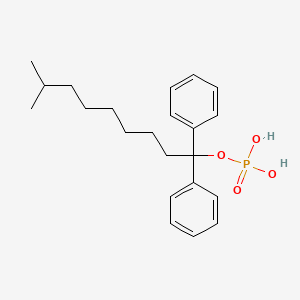
![3-O-ethyl 5-O-methyl 4-(2-chlorophenyl)-2-[2-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]amino]ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B13352742.png)
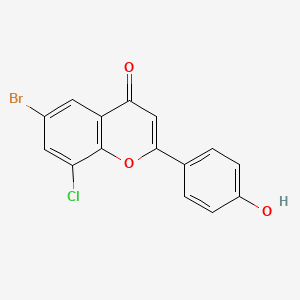

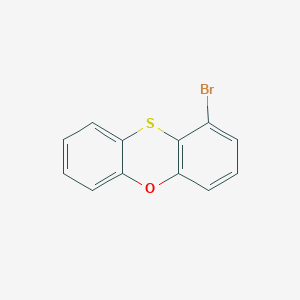
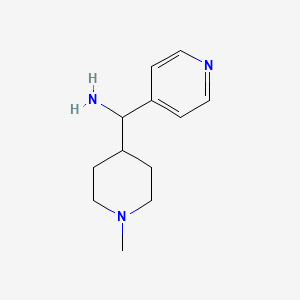
![3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352780.png)
